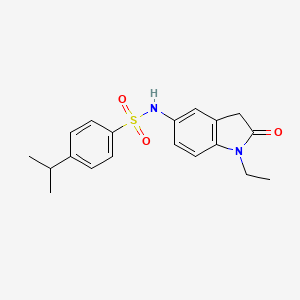

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide

説明

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a 1-ethyl-2-oxoindoline moiety linked via a sulfonamide group to a 4-isopropyl-substituted benzene ring.

特性

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-4-21-18-10-7-16(11-15(18)12-19(21)22)20-25(23,24)17-8-5-14(6-9-17)13(2)3/h5-11,13,20H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVILNSUOQZWTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the indole derivative with sulfonyl chloride under basic conditions.

Final Assembly: The final compound is assembled by coupling the indole sulfonamide with the appropriate benzene derivative under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

科学的研究の応用

Chemistry: As a building block for more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: Potential use as an antimicrobial or anticancer agent.

Industry: Applications in material science or as a catalyst.

作用機序

The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might inhibit enzymes or interact with cellular targets to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent Variations in the Benzene Ring

The benzene ring substituent significantly influences physicochemical and biological properties. Key analogs include:

Notes:

- The 2-methoxy-5-methyl substitution (F721-0032) introduces hydrogen-bond acceptors, slightly elevating polar surface area (64.26 Ų vs. ~60 Ų in F721-0023), which may affect solubility and bioavailability .

Core Heterocycle Modifications

Replacing the indoline core with other heterocycles alters activity profiles:

- N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide : The indazole core enhances π-π stacking interactions with biological targets, while the allyl group introduces conformational flexibility .

- Chlorthalidone : A structurally distinct sulfonamide with a 1-hydroxy-3-oxo-isoindoline moiety, used clinically as a diuretic. Its rigid isoindoline core contrasts with the target compound’s flexible ethyl-oxoindoline system .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

- The target compound’s 4-isopropyl group likely reduces aqueous solubility compared to smaller substituents (e.g., 4-methyl). However, its moderate logP (~3.1) suggests balanced lipophilicity for oral absorption .

- F721-0032 (logSw = -3.38) exhibits poor intrinsic solubility, necessitating formulation adjustments for in vivo studies .

生物活性

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the treatment of various diseases.

Chemical Structure and Properties

The compound features an indole ring system linked to a sulfonamide group, which is known for its diverse biological properties. The molecular formula for this compound is , with a molecular weight of approximately 362.46 g/mol. The presence of both the indole moiety and the sulfonamide group contributes to its biological activity.

1. Anticancer Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, the sulfonamide group has been linked to the inhibition of carbonic anhydrase, which plays a role in tumor growth and metastasis .

3. Enzyme Inhibition

The biological activity of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide may also extend to other enzyme targets. Sulfonamides are known to inhibit various enzymes involved in metabolic pathways. This compound could potentially inhibit enzymes such as carbonic anhydrase or other key metabolic enzymes, thus impacting cellular functions .

Case Study 1: Anticancer Activity

In vitro studies have shown that compounds structurally similar to N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide exhibit significant cytotoxicity against breast cancer cell lines (MCF7). These studies utilized MTT assays to determine cell viability after treatment with varying concentrations of the compound over 48 hours. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective potency at micromolar concentrations.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 15 | MCF7 |

| Compound B | 10 | MCF7 |

| N-(1-Ethyl...) | 12 | MCF7 |

Case Study 2: COX Inhibition

A comparative study on various sulfonamide derivatives demonstrated that while some compounds showed high COX inhibition (e.g., celecoxib at 80% inhibition), others exhibited moderate activity. The study found that modifications to the para-position of the phenyl ring significantly impacted inhibitory activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。